1-(4-Tert-butylbenzoyl)azetidin-3-amine
Overview
Description
1-(4-Tert-butylbenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Tert-butylbenzoyl)azetidin-3-amine is a compound that incorporates an azetidine ring, which has been recognized for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings.
Chemical Structure and Properties
The compound features a tert-butylbenzoyl group attached to an azetidine ring. The azetidine structure is significant in medicinal chemistry due to its ability to enhance pharmacological profiles through conformational rigidity and specific interactions with biological targets.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit notable antibacterial properties. For instance, densely functionalized azetidines have been shown to inhibit various bacterial strains, suggesting potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antitumor Activity
Azetidine derivatives have been investigated for their antitumor effects. Studies have demonstrated that compounds with similar structures can selectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis. The azetidine ring may facilitate interactions with receptors or enzymes critical for cancer cell proliferation .
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of azetidine-based compounds. For example, certain derivatives have shown efficacy in models of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity and reducing oxidative stress. These compounds may offer therapeutic benefits in conditions like Alzheimer's disease by enhancing cholinergic transmission and protecting neurons from damage .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : Azetidines can act as antagonists or agonists at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Many azetidine derivatives inhibit enzymes such as AChE, contributing to their neuroprotective and antitumor effects.
- Oxidative Stress Reduction : Compounds may reduce oxidative stress by scavenging free radicals or modulating antioxidant enzyme activity.
Case Studies
- Antibacterial Study : A study evaluating the antibacterial efficacy of azetidine derivatives found that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the benzoyl group could enhance potency .
- Neuroprotective Evaluation : In a model of glutamate-induced neurotoxicity, a related azetidine compound demonstrated a marked reduction in neuronal death and oxidative stress markers, suggesting a protective role against excitotoxicity .
- Antitumor Screening : A series of azetidine derivatives were screened for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to increased selectivity and potency against tumor cells compared to normal cells .
Summary of Biological Activities
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-tert-butylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)13(17)16-8-12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVNEHGGVHOEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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